![molecular formula C10H24N2O2Si2 B13809694 2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)
2,3-Butanedione bis[o-(trimethylsilyl)oxime]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is a chemical compound with the molecular formula C10H24N2O2Si2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] typically involves the reaction of 2,3-butanedione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2,3-Butanedione+2(Trimethylsilyl chloride)+Base→2,3-Butanedione bis[o-(trimethylsilyl)oxime]+By-products
Industrial Production Methods
Industrial production of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Butanedione bis[o-(trimethylsilyl)oxime] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] involves its ability to form stable complexes with various substrates. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with specific molecular targets. This selective interaction is crucial in applications such as enzyme inhibition and protein binding studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Butanedione monoxime: A related compound with one oxime group.
2,3-Butanedione bis[O-(4-methylphenyl)sulfonyl]oxime: Another derivative with different substituents.
Uniqueness
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is unique due to its dual trimethylsilyl groups, which enhance its stability and reactivity. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research .
Eigenschaften
Molekularformel |
C10H24N2O2Si2 |
|---|---|
Molekulargewicht |
260.48 g/mol |
IUPAC-Name |
2-N,3-N-bis(trimethylsilyloxy)butane-2,3-diimine |
InChI |
InChI=1S/C10H24N2O2Si2/c1-9(11-13-15(3,4)5)10(2)12-14-16(6,7)8/h1-8H3 |
InChI-Schlüssel |
VZOGYSXCSQZKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO[Si](C)(C)C)C(=NO[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


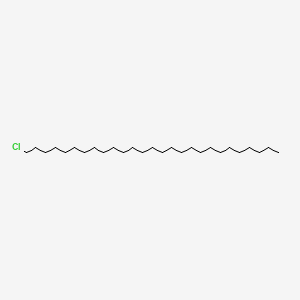
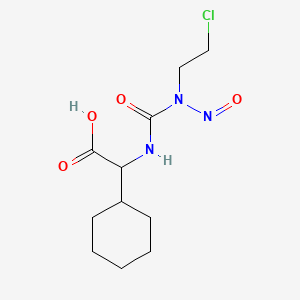
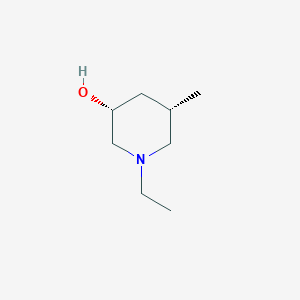
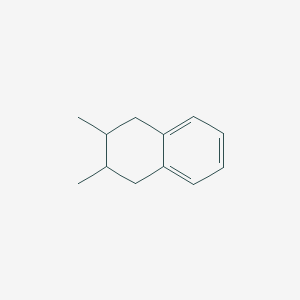

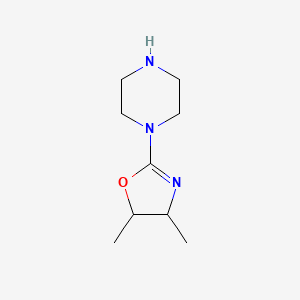
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)


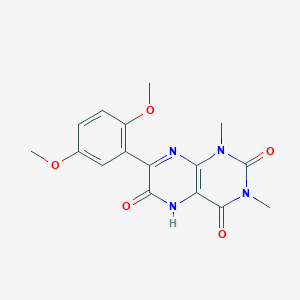
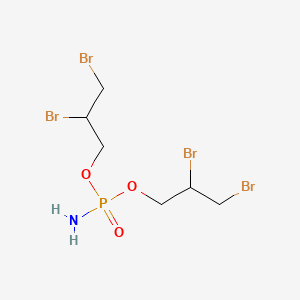
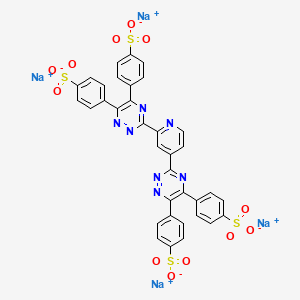
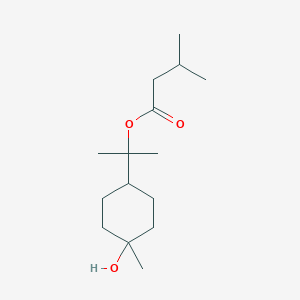
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
